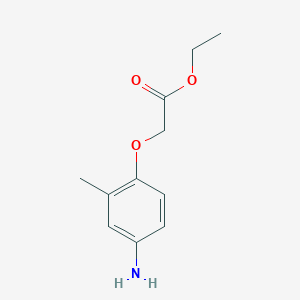

Ethyl (4-amino-2-methylphenoxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (4-amino-2-methylphenoxy)acetate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Antidiabetic Agents

Ethyl (4-amino-2-methylphenoxy)acetate has been identified as a promising building block for the development of novel dual hypoglycemic agents. Research indicates that derivatives of this compound can activate both glucokinase and peroxisome proliferator-activated receptor gamma, which are crucial targets in diabetes management. The synthesis process involves alkylation and selective reduction techniques, yielding high-purity compounds suitable for further biological evaluation .

Pharmacological Studies

Studies have shown that compounds derived from this compound exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects. The compound's structural features allow it to interact effectively with biological targets, making it a candidate for drug development .

Agricultural Applications

Herbicide Development

this compound derivatives are being explored as potential herbicides due to their efficacy in controlling broadleaf weeds in various crops. The compound's low toxicity and environmentally friendly profile make it an attractive option for sustainable agriculture. Research highlights its effectiveness against resistant weed species, which poses a significant challenge in modern farming practices .

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Alkylation : The initial step involves the alkylation of 4-nitrophenol with ethyl bromoacetate.

- Selective Reduction : This is followed by a selective reduction of the nitro group using ammonium chloride and iron, resulting in high yields of the target compound.

- Characterization Techniques : The synthesized compound is characterized using various techniques such as NMR spectroscopy and X-ray diffraction to confirm its structure and purity .

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| Dual Hypoglycemic Agents | Development of new drugs | This compound derivatives showed promising results in activating dual targets for diabetes treatment. |

| Herbicide Efficacy | Agricultural application | Demonstrated effectiveness against resistant weed species with low toxicity profiles, supporting sustainable agricultural practices. |

特性

分子式 |

C11H15NO3 |

|---|---|

分子量 |

209.24 g/mol |

IUPAC名 |

ethyl 2-(4-amino-2-methylphenoxy)acetate |

InChI |

InChI=1S/C11H15NO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7,12H2,1-2H3 |

InChIキー |

WEFMFARZUQZHON-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)COC1=C(C=C(C=C1)N)C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。